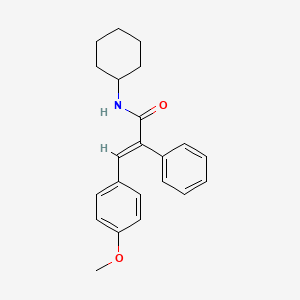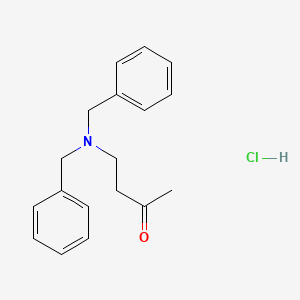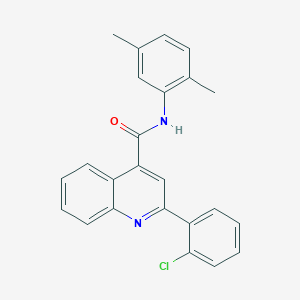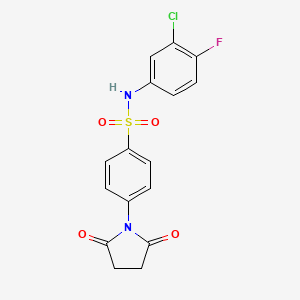![molecular formula C14H20N2O4S B5065099 N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPS is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a crucial role in regulating cell growth, survival, and metabolism. In
作用机制
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide exerts its effects by inhibiting the activation of PKB, which is a serine/threonine kinase that plays a crucial role in regulating cell growth, survival, and metabolism. PKB is activated by various growth factors and cytokines, and its activation leads to the phosphorylation of downstream targets that regulate cell proliferation, apoptosis, and metabolism. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide binds to the ATP-binding site of PKB and prevents its activation, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to have several biochemical and physiological effects in various cell types and tissues. In cancer cells, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide inhibits cell growth and proliferation, induces apoptosis, and enhances the effectiveness of chemotherapy drugs and radiation therapy. In neurons, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide protects against oxidative stress and inflammation, improves cognitive function, and promotes neuronal survival. In adipose tissue and liver, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide improves insulin sensitivity and glucose metabolism, reduces inflammation, and promotes lipid metabolism.
实验室实验的优点和局限性
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for PKB inhibition. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can be used in a wide range of cell types and animal models, and its effects can be easily measured using various biochemical and physiological assays. However, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide also has some limitations, including its high cost, low solubility in aqueous solutions, and potential off-target effects on other kinases.
未来方向
The potential applications of N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide in various fields of research have generated significant interest in the scientific community, and several future directions for research have been proposed. These include:
1. Development of more potent and selective N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide analogs for PKB inhibition.
2. Investigation of the effects of N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide on other signaling pathways and kinases.
3. Evaluation of the safety and efficacy of N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide in preclinical and clinical trials.
4. Investigation of the mechanisms underlying the neuroprotective and metabolic effects of N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide.
5. Identification of biomarkers for predicting the response to N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide treatment in cancer and metabolic disorders.
Conclusion
In conclusion, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, or N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, is a potent inhibitor of the enzyme PKB that has potential applications in cancer research, neurodegenerative diseases, and metabolic disorders. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide exerts its effects by blocking downstream signaling pathways that regulate cell growth, survival, and metabolism. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments, but also has some limitations. Future research on N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide may lead to the development of new treatments for cancer, neurodegenerative diseases, and metabolic disorders.
合成方法
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can be synthesized using a multi-step process that involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride to form 4-(1-piperidinylsulfonyl)chlorobenzene. This intermediate is then reacted with N-methyl-2-hydroxyacetamide in the presence of a base to form N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide. The purity and yield of N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can be improved by using different solvents and purification techniques.
科学研究应用
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide achieves this by blocking the activation of PKB, which is a key signaling pathway in cancer cells. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy in cancer treatment.
In neurodegenerative diseases, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide achieves this by reducing inflammation and oxidative stress in the brain, which are key factors in the development of these diseases.
In metabolic disorders, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide achieves this by activating the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of glucose and lipid metabolism.
属性
IUPAC Name |
N-methyl-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-14(17)11-20-12-5-7-13(8-6-12)21(18,19)16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDDQSHHVWIWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5065020.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)


![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)

![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)
![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)
![2-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5065119.png)

![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B5065137.png)